

Application Notes and Protocols for the Analytical Detection of N-Butylformamide

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Compound of Interest

Compound Name: *N-Butylformamide*

Cat. No.: *B1215654*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylformamide is a chemical intermediate used in various industrial syntheses, including the production of pharmaceuticals and agricultural chemicals. As a potential impurity or metabolite, its detection and quantification are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These application notes provide detailed protocols for the analysis of **N-Butylformamide** using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common and reliable analytical techniques in pharmaceutical analysis.^{[1][2]}

These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. They include information on sample preparation, instrumental parameters, and method validation to ensure accurate and reproducible results.

Analytical Methods Overview

The choice of analytical method for **N-Butylformamide** detection depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. trace-level impurity identification).

- High-Performance Liquid Chromatography (HPLC-UV): A robust and widely used technique for the quantification of non-volatile and thermally labile compounds. It is suitable for routine

quality control and purity analysis.[2]

- Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for trace-level analysis and impurity profiling.[3]

Data Presentation: Method Performance Characteristics

The following table summarizes the typical performance characteristics for the analytical methods described. These values are based on the analysis of structurally similar compounds and serve as a benchmark for method development and validation.[4]

Parameter	HPLC-UV	GC-MS
Linearity (R^2)	> 0.998	> 0.999
Accuracy (% Recovery)	98 - 102%	99 - 101%
Precision (% RSD)	< 2.0%	< 1.5%
Limit of Detection (LOD)	~ 10 ng/mL	~ 1 ng/mL
Limit of Quantification (LOQ)	~ 30 ng/mL	~ 5 ng/mL
Specificity	Moderate	High

Experimental Protocols

Method 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method for the quantitative analysis of **N-Butylformamide**.

1. Materials and Reagents

- **N-Butylformamide** analytical standard

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (or Formic acid for MS compatibility)[5]
- Methanol (HPLC grade)

2. Instrumentation

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions

- Mobile Phase: Acetonitrile and Water (e.g., 25:75 v/v) with 0.1% acid (phosphoric or formic) [5][6]
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- UV Detection Wavelength: 205 nm[6]

4. Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of **N-Butylformamide** reference standard and dissolve in a 100 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Solution: Dissolve the sample containing **N-Butylformamide** in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the sample solution.
- Quantify the amount of **N-Butylformamide** in the sample by comparing its peak area to the calibration curve.

6. Method Validation Parameters

- Linearity: Analyze a minimum of five concentrations across the expected range. The correlation coefficient (R^2) should be ≥ 0.998 .
- Accuracy: Perform recovery studies by spiking a placebo with known concentrations of **N-Butylformamide** (low, medium, and high levels). The recovery should be within 98-102%.
- Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be $\leq 2.0\%$.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[\[7\]](#)

Method 2: Trace Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the sensitive detection and quantification of **N-Butylformamide**, which is particularly useful for impurity analysis.

1. Materials and Reagents

- **N-Butylformamide** analytical standard

- Ethyl acetate (GC grade)
- Methanol (GC grade)
- Anhydrous Sodium Sulfate

2. Instrumentation

- Gas chromatograph with a mass spectrometer detector (GC-MS)
- Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness)

3. Chromatographic and Spectrometric Conditions

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 1 minute.
 - Ramp: 10 °C/min to 280 °C.
 - Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

4. Sample Preparation

- Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method.
- Working Standard Solutions: Prepare a series of dilutions in ethyl acetate to create calibration standards for trace-level analysis (e.g., 10, 50, 100, 500, 1000 ng/mL).
- Sample Solution: The sample preparation will depend on the matrix. For liquid samples, a direct dilution in ethyl acetate may be sufficient. For solid samples or complex matrices, a liquid-liquid or solid-phase extraction may be necessary. The final extract should be dried over anhydrous sodium sulfate and filtered before injection.

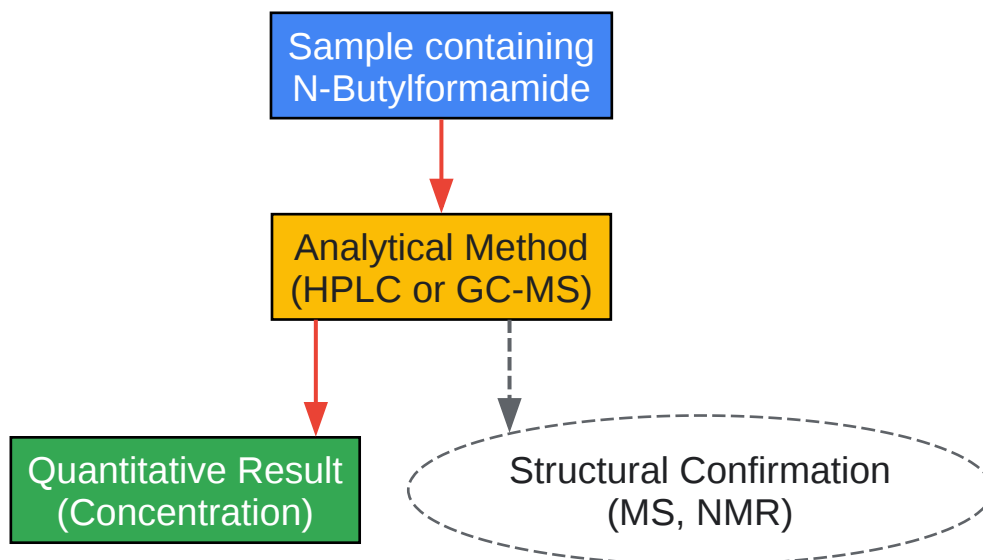
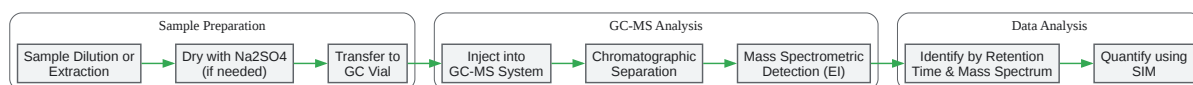
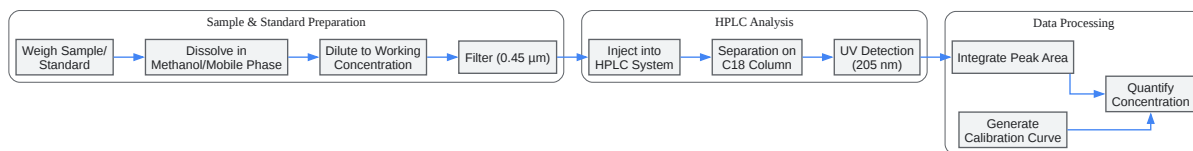
5. Analysis and Quantification

- Inject the standard solutions to generate a calibration curve. For SIM mode, use the peak area of a characteristic ion of **N-Butylformamide**.
- Inject the prepared sample solution.
- Identify **N-Butylformamide** based on its retention time and mass spectrum (in full scan mode).
- Quantify the concentration using the calibration curve from the SIM data.

6. Method Validation Parameters

- Linearity: Analyze at least five concentrations. The correlation coefficient (R^2) should be ≥ 0.999 .
- Accuracy: Perform recovery studies by spiking a blank matrix. The recovery should be within 99-101%.
- Precision: Assess repeatability and intermediate precision. The %RSD should be $\leq 1.5\%$.
- LOD and LOQ: Determine based on the signal-to-noise ratio of the characteristic ion in SIM mode or from the standard deviation of the response and the slope.

Visualizations



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